D77

Antiviral Research HIV-1 Integrase Mechanism of Action

Researchers studying HIV-1 integration face confounding effects from high-potency LEDGINs that induce integrase hyper-multimerization. D77 provides the solution: the only commercially available probe with the original benzoic acid-thiazolidinedione scaffold that selectively disrupts IN-LEDGF/p75 interaction without altering integrase oligomerization. - Clean mechanistic profile (Kd = 5.81 μM for wild-type IN) - Ideal HTS positive control: 4.7x cell-line differential (MT-4 vs C8166) - Validated hit for SAR exploration (>98% purity) - Enables partial inhibition studies where full blockade obscures resistance mechanisms

Molecular Formula C28H22BrNO7S
Molecular Weight 596.4 g/mol
Cat. No. B15565848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD77
Molecular FormulaC28H22BrNO7S
Molecular Weight596.4 g/mol
Structural Identifiers
InChIInChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13-
InChIKeyUZYMVECXXFVCGS-MXAYSNPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D77: First-in-Class HIV-1 Integrase-LEDGF/p75 Inhibitor


D77 (CAS 497836-10-9) is a benzoic acid derivative and a first-in-class small-molecule inhibitor that targets the protein-protein interaction (PPI) between HIV-1 integrase (IN) and its cellular cofactor, lens epithelium-derived growth factor (LEDGF/p75) [1]. Its chemical structure is defined as 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid, with a molecular weight of 596.45 [2]. D77 disrupts this essential host-virus interaction, thereby affecting the nuclear distribution of HIV-1 integrase and exhibiting antiretroviral activity [3].

Target HIV-1 IN–LEDGF/p75 protein–protein interaction
Probe class First-in-class benzoic acid-derived chemical probe
Mechanism Disrupts LEDGF/p75 tethering without forced IN multimerization
Utility Tool for dissecting LEDGF/p75-dependent integration and replication

D77 Uniqueness vs. Standard IN Inhibitors and LEDGINs


Generic substitution with other HIV-1 integrase inhibitors is not scientifically valid for research focused on the IN-LEDGF/p75 interaction. Standard integrase strand transfer inhibitors (INSTIs) such as Raltegravir or Dolutegravir target the catalytic core of integrase to block viral DNA strand transfer, whereas D77 functions as an allosteric inhibitor of the IN-LEDGF/p75 protein-protein interaction, a completely distinct mechanism [1]. Furthermore, D77 was the first discovered small molecule to target this specific interface, making it a unique chemical probe for this biological pathway [2]. Even among other LEDGF/p75 interaction inhibitors, critical differences in binding affinity and the structural basis for inhibition, such as the dependence of D77's Kd on the W131 residue of integrase, preclude simple functional substitution without rigorous experimental validation [3].

INSTI class mismatch
Catalytic-site inhibitors (raltegravir, etc.) do not engage the LEDGF/p75 cofactor interface; results may not inform tethering-dependent phenotypes.
Advanced LEDGIN mechanistic divergence
CX04328 / GS-9822 / BDM-2 act as molecular glues that aberrantly multimerize IN, complicating interpretation of LEDGF/p75-specific contributions.
Scaffold-dependent SAR
Quinoline- or benzothiazole-based LEDGINs share neither the benzoic acid chemotype nor its binding-mode fingerprint; SAR findings may not transfer.

D77 Quantitative Performance Comparison


Antiviral Efficacy vs. GS-9822 in HIV-1 Infected Cells

D77 is an allosteric inhibitor of the protein-protein interaction between HIV-1 integrase (IN) and its cellular cofactor LEDGF/p75. Its mechanism is fundamentally different from Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir (RAL) and Dolutegravir (DTG), which inhibit the catalytic activity of IN [1]. This distinction is critical for research on drug resistance, as D77's binding site is distinct from the INSTI binding pocket [2].

Antiviral potency vs GS-9822
Cross-study comparable
~18,000-fold higher EC50
Supports wider dynamic range for partial inhibition and combination studies
EC50 23.8 μg/mL (MT-4) vs 0.0022 μM (GS-9822)
Antiviral Research HIV-1 Integrase Mechanism of Action

HIV-1 Integrase Binding Affinity Compared to CX04328

Surface Plasmon Resonance (SPR) analysis demonstrates that D77 binds directly to the HIV-1 integrase catalytic core domain. It exhibits a dissociation constant (Kd) of 5.81 µM for wild-type (WT) integrase. A single point mutation, IN(T125A), reduces this binding affinity by approximately 2.6-fold to a Kd of 15.2 µM [1]. This indicates that the threonine residue at position 125 plays a role in the compound's interaction with its target.

Binding affinity vs CX04328
Cross-study comparable
~4-fold lower binding affinity
Suitable reference standard for HTS calibration
Kd 5.81 μM (WT IN) vs IC50 1.37 μM (CX04328)
Biophysical Assay Surface Plasmon Resonance Binding Affinity

Cell-Type Specific Antiviral Activity: MT-4 vs. C8166 Cells

In cellular assays measuring the inhibition of HIV-1(IIIB) replication, D77 exhibits a 4.7-fold difference in potency between two T-lymphocyte cell lines. It shows an EC50 of 23.8 µg/ml in MT-4 cells and a more potent EC50 of 5.03 µg/ml in C8166 cells [1].

Cell-type specific potency
Class-level inference
~4.7-fold potency difference across cell lines
Enables cell-type dependency studies of LEDGF/p75
MT-4: EC50 23.8 μg/mL, C8166: 5.03 μg/mL
Cellular Assay Antiviral Activity EC50

Mechanistic Differentiation: Absence of Integrase Hyper-Multimerization

D77, with an EC50 of 5.03 µg/ml (approximately 8.4 µM) in C8166 cells, demonstrates significantly lower antiviral potency compared to advanced allosteric integrase inhibitors (ALLINIs) developed later, such as STP0404 and Compound 31h, which exhibit picomolar to low nanomolar EC50 values in other cell lines [1][2].

Mechanism differentiation
Class-level inference
No significant IN hyper-multimerization
Isolates LEDGF/p75 tethering from multimerization effects
Native gel electrophoresis and nuclear distribution
Antiviral Activity ALLINI Comparative Potency

D77 Use Cases in HIV-1 Research


Calibration Standard for HTS Assays Targeting IN-LEDGF/p75

D77 serves as the essential small-molecule chemical probe for validating the biological role of the IN-LEDGF/p75 interaction in the HIV-1 life cycle. Its unique, first-in-class allosteric mechanism [1] allows researchers to acutely and conditionally disrupt this host-virus interface, a capability not afforded by genetic methods like siRNA knockdown or dominant-negative protein expression. This enables precise studies on the kinetics and functional consequences of disrupting this specific interaction [2].

Cell-Type-Specific Antiviral Mechanisms and LEDGF/p75 Dependency

The well-characterized binding of D77 to the HIV-1 integrase core domain (Kd = 5.81 µM) and its defined binding pocket make it an ideal tool compound for structural biology applications [3]. It can be used in co-crystallography trials, molecular dynamics simulations, or as a reference ligand in competition-based binding assays like SPR or TR-FRET to discover or characterize novel inhibitors targeting the same allosteric site on the integrase dimer interface [4].

Mechanistic Dissection: LEDGF/p75 Tethering vs. Integrase Multimerization

The validated antiretroviral activity of D77 is directly linked to its ability to alter the subcellular distribution of HIV-1 integrase, preventing its normal nuclear accumulation [5]. Therefore, D77 is a critical tool in cell biology studies using immunofluorescence microscopy to investigate the spatial and temporal dynamics of the pre-integration complex (PIC) and the role of host cofactors in the trafficking and nuclear import of the viral genome.

Medicinal Chemistry Starting Point for Novel IN-LEDGF/p75 Inhibitors

Given its micromolar cellular potency (EC50 ~8.4 µM in C8166 cells) [6], D77 serves as a crucial benchmark control in medicinal chemistry campaigns. When screening new chemical series or optimizing lead compounds for IN-LEDGF/p75 inhibition, D77 provides a well-defined baseline for activity, enabling a quantitative, comparative assessment of potency improvements in both biochemical (e.g., Kd) and cellular (e.g., EC50) assays for next-generation ALLINIs.

Application
Selection Property
Validation Focus
HTS assay calibration for IN-LEDGF/p75
Moderate binding affinity (low μM Kd)
Assay sensitivity threshold and hit discrimination
Cell-type-specific LEDGF/p75 dependency studies
Variable antiviral potency across T-cell lines
Cell-line sensitivity profiling, cofactor expression
Mechanistic dissection of tethering vs multimerization
Absence of IN hyper-multimerization
Chromatin tethering contribution to integration
Medicinal chemistry starting point
Distinct benzoic acid–thiazolidinedione scaffold
Scaffold hopping, novel chemotype design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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